molecular formula C7H7Br2N B1309431 2,3-Dibromo-4,6-dimethylpyridine CAS No. 610261-10-4

2,3-Dibromo-4,6-dimethylpyridine

Cat. No.: B1309431
CAS No.: 610261-10-4
M. Wt: 264.94 g/mol
InChI Key: RWZFHBXQDURYBG-UHFFFAOYSA-N
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Description

2,3-Dibromo-4,6-dimethylpyridine: is a chemical compound with the molecular formula C7H7Br2N and a molecular weight of 264.95 g/mol . It is a derivative of pyridine, characterized by the presence of two bromine atoms and two methyl groups attached to the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Biochemical Analysis

Biochemical Properties

2,3-Dibromo-4,6-dimethylpyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. For example, this compound can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates in the liver. The nature of these interactions often involves the formation of covalent bonds between the compound and the enzyme, leading to enzyme inhibition .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound can form covalent bonds with nucleophilic sites on enzymes, leading to their inactivation. For example, this compound can inhibit the activity of glutathione S-transferase by binding to its active site. This inhibition results in the accumulation of reactive oxygen species (ROS) and subsequent oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under inert atmosphere and low temperatures, but it can degrade over time when exposed to light and air. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and enzyme inhibition. At high doses, it can cause significant toxic effects, including liver damage, neurotoxicity, and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and glutathione S-transferase. These interactions can affect metabolic flux and alter the levels of metabolites in the cell. For instance, the inhibition of cytochrome P450 by this compound can lead to the accumulation of unmetabolized substrates, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues can vary depending on the presence of binding proteins and transporters .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it can induce mitochondrial dysfunction and oxidative stress. The localization of this compound within the cell can determine its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,3-Dibromo-4,6-dimethylpyridine typically involves the bromination of 4,6-dimethylpyridine. One common method is the direct bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the pyridine ring .

Industrial Production Methods:

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and bromine concentration, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

2,3-Dibromo-4,6-dimethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4,6-dimethylpyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new bonds. In cross-coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds between the pyridine ring and aryl groups .

Comparison with Similar Compounds

Uniqueness:

2,3-Dibromo-4,6-dimethylpyridine is unique due to its specific substitution pattern, which allows for selective reactions and the formation of diverse derivatives. Its structure provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,3-dibromo-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZFHBXQDURYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302945
Record name 2,3-Dibromo-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610261-10-4
Record name 2,3-Dibromo-4,6-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610261-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dibromo-4,6-dimethylpyridine
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